![molecular formula C19H29Cl2N3O3 B14007376 2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid CAS No. 66919-98-0](/img/structure/B14007376.png)
2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid is a synthetic compound known for its significant antitumor activity. It is often studied for its potential in cancer treatment due to its ability to inhibit hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a crucial role in tumor response to hypoxia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid involves multiple steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with an amino acid derivative under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid is extensively researched for its applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit HIF-1α and induce apoptosis in tumor cells.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The compound exerts its effects primarily by inhibiting HIF-1α, which is crucial for tumor survival under hypoxic conditions. By reducing HIF-1α levels, the compound disrupts the transcription of genes involved in angiogenesis, glycolysis, and apoptosis resistance. This leads to decreased tumor growth and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and function, used for treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid is unique due to its dual action of inhibiting HIF-1α and inducing apoptosis, making it a promising candidate for targeted cancer therapy .
Propriétés
Numéro CAS |
66919-98-0 |
|---|---|
Formule moléculaire |
C19H29Cl2N3O3 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-[[2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H29Cl2N3O3/c1-13(2)11-17(19(26)27)23-18(25)16(22)12-14-3-5-15(6-4-14)24(9-7-20)10-8-21/h3-6,13,16-17H,7-12,22H2,1-2H3,(H,23,25)(H,26,27) |
Clé InChI |
ZLAQBJJKWQANRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


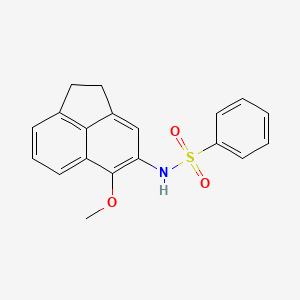
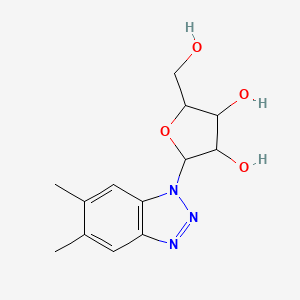
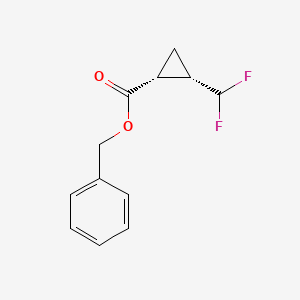
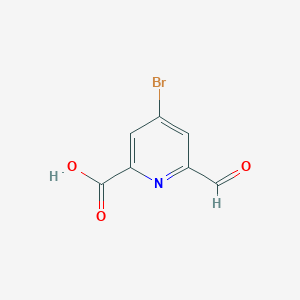
![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
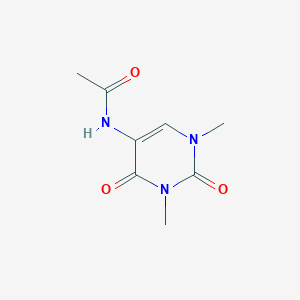
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
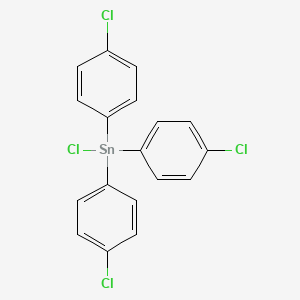

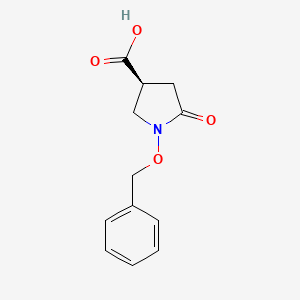

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
